molecular formula C14H15BO B14665116 Ethyl diphenylborinate CAS No. 43185-52-0

Ethyl diphenylborinate

Cat. No.: B14665116
CAS No.: 43185-52-0
M. Wt: 210.08 g/mol
InChI Key: YBGWUWMCKYGGIY-UHFFFAOYSA-N
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Description

Ethyl diphenylborinate is an organoboron compound with the molecular formula C14H15BO. It is known for its unique chemical properties and applications in various scientific fields. This compound is often used as a reagent in organic synthesis and has been studied for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl diphenylborinate can be synthesized through several methods. One common approach involves the reaction of diphenylborinic acid with ethanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl diphenylborinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert it into borohydrides.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Boronic acids or borates.

    Reduction: Borohydrides.

    Substitution: Various substituted boron compounds depending on the nucleophile used.

Scientific Research Applications

Ethyl diphenylborinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: Studies have shown its potential as a modulator of intracellular calcium levels, making it useful in cellular biology research.

    Medicine: It has been investigated for its potential therapeutic effects, including its role as an inhibitor of certain enzymes and receptors.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism by which ethyl diphenylborinate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For example, it can modulate the activity of calcium channels, leading to changes in intracellular calcium levels. This modulation can affect various cellular processes, including signal transduction and apoptosis.

Comparison with Similar Compounds

    2-Aminoethyl diphenylborinate: Known for its role as a modulator of intracellular calcium levels.

    Diphenylborinic acid: A precursor in the synthesis of this compound.

    Phenylboronic acid: Commonly used in organic synthesis and as a building block for more complex boron compounds.

Uniqueness: this compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in a distinct manner. Its versatility in both chemical synthesis and biological applications sets it apart from other similar compounds.

Properties

CAS No.

43185-52-0

Molecular Formula

C14H15BO

Molecular Weight

210.08 g/mol

IUPAC Name

ethoxy(diphenyl)borane

InChI

InChI=1S/C14H15BO/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,2H2,1H3

InChI Key

YBGWUWMCKYGGIY-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)OCC

Origin of Product

United States

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